N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide
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Overview
Description
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
Benzothiazole-based compounds have been reported to exhibit anti-tubercular activity . They have shown inhibitory effects against Mycobacterium tuberculosis .
Mode of Action
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity
Result of Action
Preparation Methods
The synthesis of N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide typically involves the coupling of 4,5-dichlorobenzo[d]thiazole with 4-tosylbutanamide. The reaction conditions often include the use of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s potential antimicrobial and anti-inflammatory properties make it a candidate for biological studies.
Comparison with Similar Compounds
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides: These compounds also exhibit anti-inflammatory properties and are used in similar research applications.
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide: This compound has applications in drug discovery and material science.
N-(4,5-dichlorobenzo[d]thiazol-2-yl)cyclohexanecarboxamide: Known for its diverse applications in organic synthesis and material science.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific research applications.
Biological Activity
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide is a synthetic organic compound belonging to the benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
- Chemical Formula : C18H16Cl2N2O3S
- Molecular Weight : 443.4 g/mol
- CAS Number : 923089-20-7
The structural features of this compound contribute significantly to its biological activity. The presence of the benzothiazole moiety is particularly important for its interaction with biological targets.
Target of Action
Benzothiazole derivatives, including this compound, have been reported to exhibit significant anti-tubercular activity. They likely act by inhibiting specific enzymes or pathways critical for bacterial survival.
Mode of Action
The compound's mode of action involves several biochemical pathways:
- Inhibition of Enzymatic Activity : The benzothiazole structure may interfere with enzyme functions essential for bacterial metabolism.
- Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt bacterial cell membranes, leading to cell lysis.
- Modulation of Immune Response : Benzothiazole derivatives may also modulate immune responses, enhancing host defenses against infections.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties against various pathogens. A comparative analysis with similar compounds shows that it has superior efficacy in certain contexts.
Compound | Activity Type | MIC (µg/mL) | Reference |
---|---|---|---|
This compound | Antibacterial | 8–32 | |
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides | Antibacterial | 16–64 | |
N-(4,7-dichlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide | Antifungal | 32–128 |
Case Studies
- Antitubercular Activity : A study demonstrated that benzothiazole derivatives showed significant activity against Mycobacterium tuberculosis. The compound was effective at low concentrations, indicating its potential as a lead compound in tuberculosis treatment .
- Antifungal Properties : In vitro tests revealed that this compound exhibited antifungal activity against Candida species. The minimum inhibitory concentration (MIC) ranged from 16 to 32 µg/mL .
- Anti-inflammatory Effects : Research has shown that this compound can reduce inflammation markers in cellular models, suggesting its potential use in treating inflammatory diseases .
Research Applications
This compound holds promise for various scientific research applications:
- Medicinal Chemistry : As a candidate for drug development targeting infectious diseases.
- Biological Studies : Its antimicrobial and anti-inflammatory properties make it suitable for further exploration in biological assays.
- Material Science : Potential applications in developing materials with enhanced properties due to its chemical stability and reactivity.
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O3S2/c1-11-4-6-12(7-5-11)27(24,25)10-2-3-15(23)21-18-22-17-14(26-18)9-8-13(19)16(17)20/h4-9H,2-3,10H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQJPABFEUANNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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